(5-bromofuran-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
(5-bromofuran-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C13H16BrNO4S and its molecular weight is 362.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound, also known as a JAK1/JAK2 degrader (JAPT) , is synthesized based on the protein degradation targeting chimera (PROTAC) concept . It utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 . This provides a promising low-frequency and low-dose treatment method for autoimmune diseases .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . In vitro studies have shown that it can effectively inhibit the release of pro-inflammatory cytokines, alleviating inflammation by promoting the degradation of JAK . In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, thereby significantly inhibiting type I, II, and III adaptive immunity .
Pharmacokinetics
It is known to be a highly potent and selective, orally bioavailable jak1/tyk2 inhibitor . Its potency against JAK2 or JAK3 is greater than 1 µM .
Result of Action
The compound has been shown to significantly reduce the severity of atopic dermatitis (AD), as evidenced by the clearance rate of skin lesions and the improvement in the AD severity score (SCORAD) . It has also demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model .
Action Environment
The efficacy of the compound can be influenced by the unique structure of the skin, which limits the effectiveness of locally applied JAK inhibitors in treating AD . The compound, when prepared as a topical formulation, shows promising potential for local application against the jak-stat signaling pathway in the treatment of ad .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4S/c1-20(17,18)10-6-8-2-3-9(7-10)15(8)13(16)11-4-5-12(14)19-11/h4-5,8-10H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYPUWTWPRGSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.